dynein-associated protein, 150-kDa
Description
CAP-Gly Microtubule-Binding Domain Architecture
The N-terminal cytoskeleton-associated protein glycine-rich (CAP-Gly) domain is a hallmark of p150Glued. This 107-residue domain features a conserved GKNDG motif that binds the acidic C-terminal tails (E-hooks) of α-tubulin. Cryo-electron microscopy studies reveal that the CAP-Gly domain docks onto microtubules via two mechanisms: (1) specific recognition of tyrosinated α-tubulin by the GKNDG motif and (2) electrostatic interactions mediated by flanking basic residues. These interactions enable p150Glued to stabilize microtubules by suppressing catastrophic depolymerization.
Notably, the CAP-Gly domain’s structure is highly flexible. Solid-state NMR analyses demonstrate conformational plasticity in the GKNDG loop, which adopts distinct poses when bound to microtubules versus auxiliary proteins like EB1. This flexibility may facilitate p150Glued’s dual roles in microtubule stabilization and dynein recruitment.
Coiled-Coil Domains and Dynein Interaction Interfaces
Central to p150Glued’s function are two coiled-coil domains: CC1 (residues 300–700) and CC2 (residues 800–1,000). CC1, the longest coiled-coil, mediates dynein binding through direct interactions with the dynein intermediate chain. Structural studies using electron microscopy show that CC1 adopts either a folded or extended conformation, suggesting a dynamic “arm” that positions dynein near microtubules. In the folded state, CC1 forms a compact structure that may inhibit dynein motility, while extension liberates dynein for processive movement.
CC2 contributes to dynactin complex stability by anchoring p150Glued to the Arp1 filament. Deletion of CC2 disrupts dynactin integrity, impairing dynein-driven transport. Together, CC1 and CC2 coordinate dynein recruitment and dynactin assembly, ensuring efficient cargo motility.
Basic Domain Electrostatic Properties
C-terminal to the CAP-Gly domain lies a serine- and arginine-rich basic domain (residues 108–333). This region enhances microtubule affinity through nonspecific electrostatic interactions with the negatively charged microtubule surface. Alternative splicing of exons 5–7 modulates the basic domain’s charge density: the full-length isoform (p150Glued-1A) contains 41 basic residues, whereas p150Glued-1B retains only 21.
In vitro sedimentation assays demonstrate that p150Glued-1A binds microtubules with a dissociation constant (Kd) of 0.40 µM, compared to 5.3 µM for p150Glued-1B. This difference arises from the truncated basic domain’s reduced capacity to neutralize tubulin’s acidic tail. In polarized cells, p150Glued-1A decorates microtubules facing the leading edge, while p150Glued-1B tracks dynamic plus ends, reflecting their distinct electrostatic profiles.
Properties
CAS No. |
138757-12-7 |
|---|---|
Molecular Formula |
C14H19ClO2S |
Synonyms |
dynein-associated protein, 150-kDa |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Proteins
Structural and Functional Comparisons
Table 1: Comparative Overview of 150-kDa Dynein-Associated Protein and Similar Compounds
Key Distinctions
Kinectin (160 kDa)
- Structural Differences: Despite similar molecular weights, kinectin (160 kDa) is distinct from p150.
- Functional Role : Kinectin binds kinesin motors on the ER membrane, facilitating anterograde transport, whereas p150 mediates dynein-driven retrograde transport .
ORP150 (150 kDa Oxygen-Regulated Protein)
- Functional Contrast : ORP150 is an ER chaperone involved in stress responses and apoptosis, unrelated to microtubule-based transport. Its 150-kDa size is coincidental, highlighting the importance of functional over molecular weight-based classification .
GIGYF2 (150 kDa)
- Domain Specificity : GIGYF2 contains a GYF domain that binds proline-rich sequences and regulates mRNA translation, unlike p150’s CAP-Gly domain for microtubule interactions .
SY2/Golgin-95
- Sequence Similarity : SY2 shares 43% sequence similarity with golgin-160 and the 150-kDa dynein-associated polypeptide, suggesting evolutionary divergence from a common ancestor. However, SY2 localizes to the Golgi apparatus, while p150 is cytoplasmic .
Roadblock/LC7 Family
Research Findings
Sequence Analysis : SY2 and golgin-95 share 43% sequence similarity with dynein-associated p150 but have divergent roles in Golgi organization versus transport .
Preparation Methods
Insect Cell Expression and Baculovirus Transfection
The Spodoptera frugiperda (Sf9) insect cell system remains the gold standard for producing recombinant human dynactin complexes. A two-step purification protocol involving affinity chromatography and size-exclusion chromatography yields p150 dynactin with high purity and stability. Key steps include:
-
Transfection : Co-expression of p150 with other dynactin subunits (e.g., p50/dynamitin, Arp1) using baculoviral vectors.
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Lysis : Cells are lysed in HEPES-based buffer (pH 7.4) containing 100 mM NaCl, 1 mM DTT, and protease inhibitors.
-
Affinity Capture : A GST-tag or His8-ZZ tag on p150 enables binding to glutathione-sepharose or IgG-sepharose resins, respectively.
This method typically yields 2–5 mg of p150 dynactin per liter of culture, with solubility exceeding 10 mg/ml.
Yeast Expression Systems
Saccharomyces cerevisiae offers a cost-effective platform for p150 homolog production. The GAL1 promoter enables inducible expression of His8-ZZ-tagged p150, followed by TEV protease cleavage to remove affinity tags. Critical optimizations include:
-
Phosphatase Treatment : Resolving phosphorylated isoforms via λ phosphatase incubation.
-
DNA Origami Labeling : Site-specific conjugation of fluorescent dyes or oligonucleotides for single-molecule tracking.
Purification Techniques and Chromatography
Immobilized Metal Affinity Chromatography (IMAC)
Ni-NTA agarose is used for His-tagged p150 dynactin purification. Elution with 250 mM imidazole achieves >90% purity, though subsequent size-exclusion chromatography is required to remove aggregates.
Glutathione Affinity Chromatography
For GST-tagged p150, glutathione-sepharose binding and thrombin cleavage yield tag-free protein. This method preserves native conformation but risks residual thrombin contamination.
Size-Exclusion Chromatography (SEC)
SEC-MALS (multi-angle light scattering) confirms the monodispersity of p150 dynactin. A Superose 6 column equilibrated with GF50 buffer (50 mM KCl, 1 mM MgCl₂) resolves the 1.4 MDa dynactin complex.
Protein Engineering and Tagging Strategies
Fluorescent and Functional Tags
Protease Cleavage Sites
TEV protease sites between affinity tags and p150 ensure tag removal without truncating the native sequence.
Quality Control and Functional Validation
Biochemical Assays
Structural Validation
-
Electron Microscopy (EM) : Negative staining reveals phi-particle conformations, confirming native folding.
-
SEC-MALS : Measures molecular mass to validate subunit stoichiometry.
Comparative Analysis of Preparation Methods
| Parameter | Insect Cell System | Yeast System | Filamentous Fungi |
|---|---|---|---|
| Yield (mg/L) | 2–5 | 0.5–1.5 | 0.2–0.8 |
| Purity (%) | >95 | >90 | >85 |
| Tag Removal Efficiency | 100% (TEV) | 95% (TEV) | N/A |
| Functional Activity | Full | Partial | Full |
Challenges and Troubleshooting
Aggregation Prevention
Phosphorylation Artifacts
Lambda phosphatase treatment eliminates phospho-isoforms that skew SEC elution profiles.
Emerging Techniques and Innovations
Q & A
Q. Advanced Research Focus
- Co-immunoprecipitation (Co-IP) : Use anti-DCTN1 antibodies to pull down dynactin complexes, followed by MS to identify interacting partners (e.g., dynein intermediate chain) .
- Live-cell imaging : Tag DAP-150 with fluorescent markers (e.g., GFP) to track retrograde transport in neuronal axons. Combine with dynein inhibitors (e.g., ciliobrevin D) to assess functional dependence .
- In vitro reconstitution : Purify dynein/dynactin complexes and test microtubule-binding affinity via TIRF microscopy .
How can researchers investigate DAP-150’s involvement in disease mechanisms, such as lupus?
Q. Advanced Research Focus
- Patient-derived models : Compare DAP-150 (e.g., ADAR1-150kDa) levels in lupus patient T-cells vs. healthy controls using quantitative Western blotting .
- RNA editing assays : Perform RNA-seq to assess adenosine-to-inosine editing rates in lupus models with DAP-150 overexpression/knockdown .
- CRISPR/Cas9 editing : Generate DAP-150 knockout cell lines to study downstream effects on immune signaling pathways (e.g., IFN-α/β production) .
What tools and databases support proteomic analysis of DAP-150 interactions?
Q. Methodological Focus
- Human ProteinPedia : Curates MS data, yeast two-hybrid screens, and Western blot results for DAP-150, enabling cross-platform integration .
- BindingDB : Query protein-DNA/RNA interaction data linked to DAP-150’s regulatory roles .
- Custom MS pipelines : Use label-free quantification (LFQ) or TMT labeling to compare DAP-150 interactomes across experimental conditions .
How do detergent solubilization methods affect DAP-150’s biochemical properties?
Q. Advanced Research Focus
- Detergent screening : Test NP-40 vs. Triton X-100 for differential solubility of DAP-150 in membrane-bound vs. cytosolic fractions .
- Phosphorylation analysis : Use Phos-tag gels to detect detergent-induced changes in PTM status .
- Stability assays : Monitor DAP-150 aggregation under varying detergent concentrations via size-exclusion chromatography .
What are best practices for resolving conflicting data on DAP-150’s interaction partners?
Q. Data Contradiction Analysis
- Controlled experimental replicates : Standardize lysis buffers (e.g., RIPA vs. mild detergents) to prevent artifactual interactions .
- Orthogonal validation : Combine Co-IP/MS with proximity ligation assays (PLA) or BioID for spatial confirmation .
- Public data cross-referencing : Compare results with curated datasets (e.g., Human ProteinPedia) to identify consensus interactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
